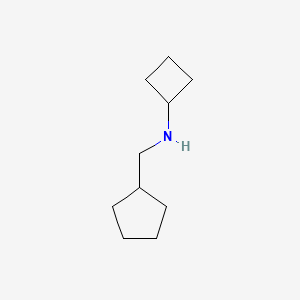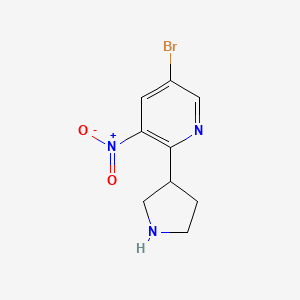
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Vue d'ensemble
Description
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C10H12BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of natural products, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [O-]N+c1ccc(Br)cn1 . This indicates the presence of a bromine atom and a nitro group attached to a pyridine ring, along with a pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.13 g/mol . The related compound 5-Bromo-2-nitropyridine has a melting point of 148-150 °C .Applications De Recherche Scientifique
Crystallography and Structural Analysis
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine and its derivatives have been explored in crystallography and structural analysis. For example, studies on 2-Bromo-4-nitropyridine N-oxide revealed insights into the crystal structure and polarized vibrational spectra, providing valuable information on molecular arrangements and interactions (Hanuza et al., 2002).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, azaindole derivatives were synthesized using related bromo-nitropyridines, demonstrating the compound's utility in creating novel chemical structures (Prokopov & Yakhontov, 1979).
Antimicrobial Research
Research into the antimicrobial properties of derivatives of this compound has been conducted. For example, studies on cyanopyridine derivatives, synthesized from related bromo-pyrrolidin-pyridine, have shown promising antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).
Studies on Molecular Rearrangements
The compound and its derivatives have been central to studies on molecular rearrangements, such as the investigation of nitraminopyridine rearrangement, providing insights into chemical reaction mechanisms (Deady, Grimmett, & Potts, 1979).
Magnetic Properties and Complex Formation
Research has been conducted on the formation of complexes and their magnetic properties using derivatives of this compound. For instance, a study on a novel complex formed with Gd(III) ions and nitronyl nitroxide radicals demonstrated the compound's relevance in studying magnetic interactions (Xu et al., 2008).
Photochemical and Proton Transfer Studies
The derivatives of this compound have been used in photochemical studies, such as the investigation of proton transfer in chromophores, revealing important aspects of photoinduced reactions (Vetokhina et al., 2012).
Applications in Synthesizing Novel Heterocycles
The compound has been instrumental in synthesizing new heterocyclic structures. A study demonstrated its use in versatile methods for the synthesis of 5 to 8-membered ring N-heterocycles, highlighting its versatility in organic chemistry (Hassner & Rai, 1990).
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and any resulting changes are currently unknown.
Pharmacokinetics
The compound has a molecular weight of 272.1 g/mol and a boiling point of 378 °C
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of indole derivatives
Analyse Biochimique
Biochemical Properties
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with tyrosine kinase receptors, which are crucial for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in altered cellular signaling and changes in gene expression. Additionally, the compound may induce changes in the conformation of proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro studies has shown that it can lead to sustained inhibition of cell proliferation and induction of apoptosis. In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellular signaling pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The metabolic flux and levels of metabolites can be influenced by the presence of other drugs or compounds that affect enzyme activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can influence gene expression by interacting with nuclear receptors and transcription factors.
Propriétés
IUPAC Name |
5-bromo-3-nitro-2-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c10-7-3-8(13(14)15)9(12-5-7)6-1-2-11-4-6/h3,5-6,11H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSSIQVKYYTXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695597 | |
| Record name | 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020253-22-8 | |
| Record name | 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)

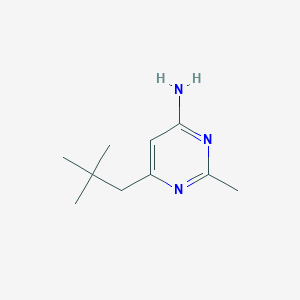

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)
![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)
![Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1464676.png)
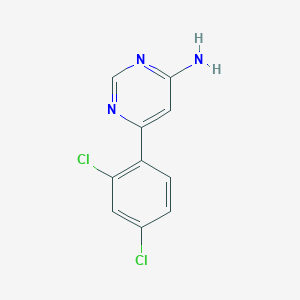
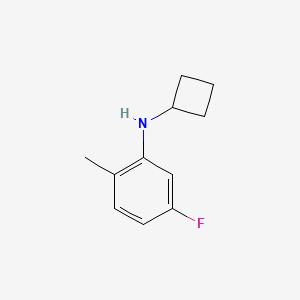
![1-[(4-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1464680.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]cyclobutanamine](/img/structure/B1464681.png)
